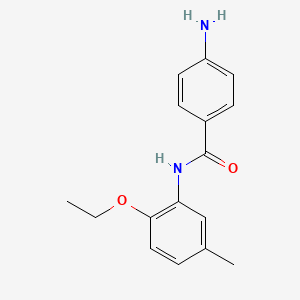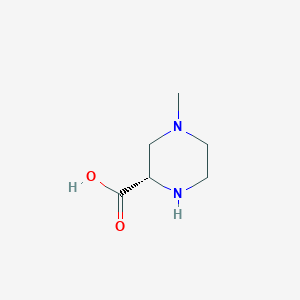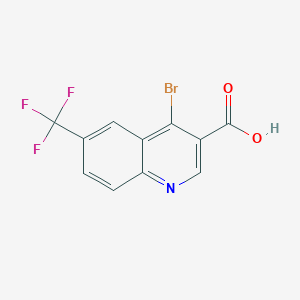
2,4-Dichloroquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloroquinolin-7-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-7-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2,4-Dichloroquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution with amines to form derivatives.
Oxidation and Reduction Reactions: Potential for oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: Formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes, solvents like ethanol or methanol, and catalysts like copper salts.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions, respectively.
科学研究应用
2,4-Dichloroquinolin-7-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
4,7-Dichloroquinoline: A precursor in the synthesis of 2,4-Dichloroquinolin-7-amine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, combined with an amine group at position 7, makes it a versatile intermediate for the synthesis of various bioactive compounds .
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
2,4-dichloroquinolin-7-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2 |
InChI 键 |
AGQNAUUPKQWROZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)









![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)


